8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This specific compound holds promise in drug discovery, material synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Studies focusing on synthetic methodologies and chemical properties of similar spirocyclic and heterocyclic compounds provide a foundation for understanding the scientific research applications of the subject compound. For example, the Ritter reaction has been utilized for synthesizing azaspirodecanes and dihydroisoquinolines, highlighting synthetic routes that could be relevant for modifying or deriving new compounds from the base structure of 8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Rozhkova et al., 2013).
Potential for Nonlinear Optical Materials
Research into the optical properties of spirocyclic compounds has uncovered their potential as materials for nonlinear optical devices. For instance, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a promising organic material for such applications, suggesting that related compounds could also exhibit valuable optical properties for device manufacturing (Kagawa et al., 1994).
Heterocyclic Compound Applications
Heterocyclic compounds, including those with azaspirodecanes structures, have been explored for their potential in creating ligands for receptors, which could have implications in medicinal chemistry. For example, substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione and phthalimide have shown affinity for 5-HT1A and 5-HT2A receptors, indicating their utility in developing new therapeutic agents (Bojarski et al., 2001).
Catalysis and Chemical Transformations
Spirocyclic and heterocyclic structures are also of interest in catalysis and chemical transformations. Studies have shown that such compounds can be key intermediates in promoting synthesis reactions, such as in the oxidative demetalation of cyclohexadienyl ruthenium(II) complexes, leading to the formation of azaspiro[4.5]decane derivatives (Pigge et al., 2003). This illustrates the compound's potential role in facilitating complex chemical processes.
Mechanism of Action
Quinoline derivatives
The compound contains a quinoline moiety, which is a nitrogenous base . Quinoline derivatives have been used since ancient times; however, the culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 . Other important naturally occurring quinoline derivatives are mepacrine, camptothecin, hydroquinine, skimmianine, d-quinotoxine, sanguinarine, and dictamnine .
Sulfonyl group
The compound also contains a sulfonyl group, which is often associated with a wide range of biological activities . Sulfonamide derivatives have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCYASGCUJSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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